molecular formula C17H19ClS B14645014 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene CAS No. 54997-25-0

1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene

Cat. No.: B14645014
CAS No.: 54997-25-0
M. Wt: 290.9 g/mol
InChI Key: VAXBCCVOSYQLQU-UHFFFAOYSA-N
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Description

1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is an organic compound that features a benzene ring substituted with a butylphenylsulfanyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene typically involves the following steps:

    Formation of the Butylphenylsulfanyl Group: This can be achieved by reacting 4-butylphenol with a suitable thiolating agent such as thiourea, followed by oxidation to form the sulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for controlled synthesis, ensuring precise reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene undergoes several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding methyl derivative.

Scientific Research Applications

1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene involves:

    Molecular Targets: The compound can interact with various molecular targets depending on its functional groups.

    Pathways: It may participate in pathways involving nucleophilic substitution or oxidation-reduction reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfanyl]-2-(chloromethyl)benzene
  • 1-[(4-Ethylphenyl)sulfanyl]-2-(chloromethyl)benzene
  • 1-[(4-Propylphenyl)sulfanyl]-2-(chloromethyl)benzene

Uniqueness

1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs.

Properties

CAS No.

54997-25-0

Molecular Formula

C17H19ClS

Molecular Weight

290.9 g/mol

IUPAC Name

1-butyl-4-[2-(chloromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C17H19ClS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12H,2-3,6,13H2,1H3

InChI Key

VAXBCCVOSYQLQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CCl

Origin of Product

United States

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